1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylic acid
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Overview
Description
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl and carboxylic acid groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid can be compared with other similar compounds, such as:
5-Cyclopropylisoxazole-3-carboxylic acid: This compound shares the isoxazole ring and cyclopropyl group but lacks the additional cyclopropane moiety.
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid: This compound features a similar isoxazole ring but with different substituents and a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of 1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(3-4-10)8-5-7(14-11-8)6-1-2-6/h5-6H,1-4H2,(H,12,13) |
InChI Key |
ULCOZRLFUSXERW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3(CC3)C(=O)O |
Origin of Product |
United States |
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